Chemical and physical properties of Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate
Chemical and physical properties of Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate
An In-Depth Technical Guide to Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate
Executive Summary
In the landscape of modern medicinal chemistry, substituted piperidines serve as privileged scaffolds for drug discovery. Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate (CAS: 1046815-98-8) is a highly specialized, bifunctional building block frequently utilized in the synthesis of complex Active Pharmaceutical Ingredients (APIs), most notably Janus Kinase (JAK) inhibitors[1].
Unlike traditional Boc-protected (tert-butyl) analogs which are strictly transient, the isopropyl carbamate moiety in this compound offers unique steric and lipophilic properties that are often retained in the final drug structure to optimize cell membrane permeability and metabolic stability. This whitepaper provides an authoritative breakdown of its physicochemical properties, validated synthetic workflows, and its mechanistic role in targeted therapeutics.
Part 1: Physicochemical Profiling & Structural Analysis
Understanding the physical and chemical behavior of this molecule is critical for predicting its reactivity and handling during scale-up. The molecule features three distinct domains:
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The Piperidine Core: Provides structural rigidity and dictates the spatial orientation (vector) of attached pharmacophores.
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The Cyanomethyl Group (-CH₂CN): A versatile functional handle. The nitrile can act as a hydrogen-bond acceptor in biological targets, or it can be synthetically transformed into primary amines, amidines, or tetrazoles[2].
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The Isopropyl Carbamate: Masks the basicity of the piperidine nitrogen while tuning the overall lipophilicity (LogP) of the molecule.
Quantitative Data Summary
| Property | Value |
| Chemical Name | Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate |
| Synonym | Isopropyl 4-(cyanomethyl)piperidine-1-carboxylate |
| CAS Registry Number | 1046815-98-8[3] |
| Molecular Formula | C₁₁H₁₈N₂O₂[3] |
| Molecular Weight | 210.27 g/mol [3] |
| Predicted Boiling Point | 337.3 ± 15.0 °C[3] |
| Predicted Density | 1.054 ± 0.06 g/cm³[3] |
Part 2: Validated Synthetic Workflows
The synthesis of Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate requires precise chemocontrol. The most robust route involves the olefination of an N-protected 4-piperidone, followed by a chemoselective reduction of the resulting exocyclic double bond[4].
Figure 1: Two-step synthetic workflow for Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate.
Protocol 1: Horner-Wadsworth-Emmons (HWE) Olefination
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Objective: Convert the ketone starting material to an α,β -unsaturated nitrile intermediate.
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Causality & Rationale: The HWE reaction is selected over standard Wittig olefination because phosphonate carbanions are significantly more nucleophilic, leading to higher yields with sterically hindered cyclic ketones. Furthermore, the water-soluble phosphate byproducts are easily removed during aqueous workup, ensuring a high-purity intermediate[4].
Step-by-Step Methodology:
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Preparation: Charge a dry, argon-purged reactor with sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) and anhydrous tetrahydrofuran (THF).
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Activation: Cool the suspension to 0 °C using an ice-water bath. Add diethyl (cyanomethyl)phosphonate (1.1 eq) dropwise.
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Self-Validation Check: Observe the evolution of hydrogen gas; the reaction mixture will transition to a clear solution once the phosphonate carbanion is fully formed.
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Coupling: Slowly introduce a solution of Isopropyl 4-oxopiperidine-1-carboxylate (1.0 eq) in THF to control the exotherm.
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Propagation: Allow the reaction to warm to ambient temperature and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3) or LC-MS until the ketone starting material is fully consumed.
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Workup: Quench carefully with saturated aqueous NH₄Cl, extract with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
Protocol 2: Chemoselective Catalytic Hydrogenation
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Objective: Reduce the exocyclic double bond to an alkane without reducing the sensitive nitrile group.
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Causality & Rationale: Nitriles are highly susceptible to reduction into primary amines under harsh reducing conditions. By utilizing 10% Palladium on Carbon (Pd/C) under a low pressure of hydrogen gas at ambient temperature, the thermodynamic preference tightly favors the reduction of the alkene over the nitrile, yielding the target compound chemoselectively[4].
Step-by-Step Methodology:
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Preparation: Dissolve the crude Isopropyl 4-(cyanomethylene)piperidine-1-carboxylate in anhydrous methanol.
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Catalyst Addition: Carefully add 10% Pd/C (10% w/w) under a continuous stream of nitrogen to prevent the autoignition of the catalyst in the presence of solvent vapors.
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Hydrogenation: Evacuate the reaction flask and backfill with hydrogen gas (1 atm via balloon or 15-30 psi in a Parr shaker).
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Propagation: Stir vigorously at 25 °C for 6-8 hours.
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Self-Validation Check: Hydrogen uptake will naturally cease when the alkene is fully saturated. Confirm completion via LC-MS (noting the disappearance of the conjugated olefin signal and a mass shift of +2 Da).
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Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst. Caution: Do not allow the filter cake to dry out under air to avoid fire hazards.
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Isolation: Concentrate the filtrate in vacuo to yield the target compound.
Part 3: Application in Drug Development (JAK/STAT Pathway)
Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate is prominently featured in the patent literature surrounding the synthesis of cyanomethylpyrazole carboxamides , a potent class of Janus Kinase (JAK) inhibitors[1].
In autoimmune diseases (such as rheumatoid arthritis) and certain malignancies, the JAK/STAT signaling pathway becomes hyperactive. APIs derived from this piperidine building block are designed to competitively bind to the ATP-binding pocket of the JAK enzyme. The cyanomethyl group acts as a critical hydrogen-bond acceptor with the kinase hinge region, while the isopropyl carbamate optimizes the molecule's pharmacokinetic profile.
Figure 2: JAK/STAT signaling pathway illustrating the intervention point for API derivatives.
By inhibiting JAK activation, the downstream phosphorylation and dimerization of STAT proteins are blocked, preventing their translocation to the nucleus and ultimately halting the transcription of pro-inflammatory genes[5].
Part 4: Analytical Characterization Markers
To verify the structural integrity of the synthesized compound, researchers should look for the following spectral markers:
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Infrared (IR) Spectroscopy: A sharp, distinct absorption band at ~2250 cm⁻¹ confirms the presence of the nitrile (C≡N) stretch. A strong band at ~1690 cm⁻¹ corresponds to the carbamate carbonyl (C=O) stretch.
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¹H NMR (CDCl₃): The isopropyl group will present a characteristic septet (or multiplet) at ~4.9 ppm (1H, -CH-) and a prominent doublet at ~1.2 ppm (6H, -CH₃). The cyanomethyl protons (-CH₂CN) typically appear as a doublet around ~2.3 ppm , coupling with the C4 methine proton of the piperidine ring.
Sources
- 1. US9328099B2 - Cyanomethylpyrazole carboxamides as janus kinase inhibitors - Google Patents [patents.google.com]
- 2. data.epo.org [data.epo.org]
- 3. propan-2-yl 4-(cyanoMethyl)piperidine-1-carboxylate CAS#: 1046815-98-8 [m.chemicalbook.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. WO2013043962A1 - Cyanomethylpyrazole carboxamides as janus kinase inhibitors - Google Patents [patents.google.com]
